Pirmagrel

描述

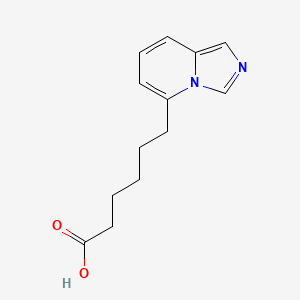

Structure

3D Structure

属性

IUPAC Name |

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOFTJHFFTNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234982 | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85691-74-3 | |

| Record name | Pirmagrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRMAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirmagrel's Target Selectivity for Thromboxane Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmagrel, also known as CGS 13080, is a potent and selective inhibitor of thromboxane synthase.[1][2] This enzyme plays a critical role in the biosynthesis of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction.[3] In contrast, prostacyclin (PGI2), synthesized by prostacyclin synthase, acts as a vasodilator and inhibitor of platelet aggregation, thereby maintaining cardiovascular homeostasis.[3][4] The selective inhibition of thromboxane synthase by this compound offers a therapeutic advantage by reducing the pro-thrombotic and vasoconstrictive effects of TXA2 while potentially increasing the production of anti-thrombotic and vasodilatory prostacyclin through the redirection of the common precursor, prostaglandin H2 (PGH2).[1][5] This document provides a comprehensive technical overview of this compound's target selectivity, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The selectivity of this compound for thromboxane synthase over prostacyclin synthase is a key attribute. While specific IC50 values are not consistently reported across publicly available literature, the selective nature of the inhibition is well-documented. This compound has been shown to inhibit thromboxane synthase in a concentration-dependent manner without altering prostacyclin synthase activity.[6] This selective action leads to a significant reduction in thromboxane B2 (TXB2), the stable metabolite of TXA2, and a concurrent increase in 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable metabolite of prostacyclin.[1][5]

| Target Enzyme | Inhibitor | Effect | Quantitative Data |

| Thromboxane Synthase | This compound (CGS 13080) | Inhibition | Potent, concentration-dependent inhibition.[6] In human volunteers, single oral doses led to a 99% reduction in serum TXB2 levels.[1] In dogs undergoing cardiopulmonary bypass, this compound suppressed thrombin-stimulated platelet TXB2 production by 90%. |

| Prostacyclin Synthase | This compound (CGS 13080) | No direct inhibition | This compound does not alter prostacyclin synthase activity.[6] However, it leads to an increase in prostacyclin production, with studies showing a 48% to 100% increase in the urinary metabolite of prostacyclin after administration of 100 mg and 200 mg of this compound, respectively.[3] In another study, serum levels of 6-keto-PGF1α increased by 587% in rabbits treated with this compound.[5] |

Experimental Protocols

In Vitro Assay for Thromboxane Synthase Inhibition

This protocol outlines a method to determine the inhibitory effect of this compound on thromboxane synthase activity using an in vitro enzyme assay with radiolabeled substrate.

a. Preparation of Platelet Microsomes (Source of Thromboxane Synthase):

-

Obtain human platelet-rich plasma (PRP) by centrifuging whole blood.

-

Isolate platelets from PRP by further centrifugation.

-

Wash the platelet pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the platelets in a hypotonic buffer and lyse them through sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet the microsomal fraction, which is rich in thromboxane synthase.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

b. Thromboxane Synthase Activity Assay:

-

Prepare a reaction mixture containing the platelet microsomes, a buffer (e.g., Tris-HCl), and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a defined period.

-

Initiate the enzymatic reaction by adding a known amount of radiolabeled arachidonic acid (e.g., [1-14C]arachidonic acid). This will be converted by cyclooxygenase (present in the microsomes) to PGH2, the substrate for thromboxane synthase.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction by adding a solution of citric acid or another acid.

-

Extract the prostanoids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.

-

Separate the different prostanoids, including TXB2 and other prostaglandins, using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled TXB2 spots on the TLC plate using autoradiography and densitometry.

-

Calculate the percentage of inhibition of TXB2 formation at each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Assay for Prostacyclin Synthase Activity (to demonstrate selectivity)

A similar protocol to the one above can be used, with the key difference being the source of the enzyme and the product being measured.

a. Preparation of Endothelial Cell Microsomes (Source of Prostacyclin Synthase):

-

Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line.

-

Harvest the cells and prepare the microsomal fraction as described for platelets.

b. Prostacyclin Synthase Activity Assay:

-

Follow the same procedure as the thromboxane synthase assay, but use the endothelial cell microsomes as the enzyme source.

-

After TLC separation, quantify the radiolabeled 6-keto-PGF1α spot.

-

Demonstrate that this compound, at concentrations that inhibit thromboxane synthase, does not significantly reduce the formation of 6-keto-PGF1α.

Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α in Cell Culture Supernatant by ELISA

This protocol describes a common method to assess the effect of this compound on the production of TXA2 and PGI2 by whole cells.

a. Cell Culture and Treatment:

-

Seed appropriate cells in culture plates (e.g., platelets for TXB2, HUVECs for 6-keto-PGF1α).

-

Once the cells are ready, replace the culture medium with a serum-free medium containing varying concentrations of this compound or vehicle control.

-

Stimulate the cells with an agonist to induce prostanoid production (e.g., collagen or thrombin for platelets, bradykinin for HUVECs).

-

Incubate for a defined period at 37°C.

-

Collect the cell culture supernatant.

b. ELISA Procedure (using a commercial kit):

-

Bring all reagents and samples to room temperature.

-

Prepare standard dilutions of TXB2 or 6-keto-PGF1α as per the kit instructions.

-

Add standards and samples to the wells of the antibody-precoated microplate.

-

Add the enzyme-conjugated prostanoid (tracer) to each well.

-

Add the specific antibody to each well.

-

Incubate the plate, typically for 2 hours at room temperature, to allow for competitive binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of the prostanoid in the sample.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance of each well using a microplate reader at the specified wavelength.

-

Calculate the concentration of TXB2 or 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

Signaling Pathways

Caption: Thromboxane A2 biosynthesis and signaling pathway with the inhibitory action of this compound.

Caption: Prostacyclin biosynthesis and signaling, showing PGH2 substrate redirection by this compound.

Experimental Workflow

Caption: Workflow for determining this compound's in vitro selectivity for thromboxane synthase.

References

- 1. The effects of a new thromboxane synthetase inhibitor, CGS-13080, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of selective thromboxane synthetase blocker CGS-13080 on thromboxane and prostacyclin biosynthesis in whole blood: evidence for synthesis of prostacyclin by leukocytes from platelet-derived endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmagrel's Modulation of the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmagrel, also known as CGS-13080, is a potent and selective inhibitor of thromboxane A2 synthase (TXAS). By targeting this key enzyme in the arachidonic acid metabolic pathway, this compound effectively reduces the production of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. This technical guide provides an in-depth overview of the biochemical pathway of this compound within the arachidonic acid cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Biochemical Pathway of this compound in Arachidonic Acid Metabolism

The metabolism of arachidonic acid is a complex cascade that produces a variety of bioactive lipid mediators, collectively known as eicosanoids. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Once liberated, arachidonic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).

This compound's mechanism of action is centered within the COX pathway. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as a substrate for several downstream synthases that produce various prostanoids, including prostaglandins and thromboxanes.

Thromboxane synthase, the target of this compound, specifically converts PGH2 into TXA2. By inhibiting this enzyme, this compound blocks the formation of TXA2. A significant consequence of this inhibition is the redirection of the PGH2 substrate towards other prostaglandin synthases, leading to an increased synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).[1] This "endoperoxide shunt" is a key aspect of this compound's pharmacological profile.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the biochemical efficacy of this compound from clinical and preclinical studies.

Table 1: Effect of this compound on Thromboxane Metabolites

| Metabolite | Route of Administration | Dose | Population | % Suppression (Mean ± SD) | Reference |

| Serum Thromboxane B2 (TXB2) | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 96% | [1] |

| Urinary Thromboxane B2 (TXB2) | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 85% ± 8% | [1] |

| Urinary 2,3-dinor-TXB2 | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 91% ± 5% | [1] |

| Urinary 11-dehydro-TXB2 | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 89% ± 9% | [1] |

| Serum Thromboxane B2 (TXB2) | Single Oral Dose | Not Specified | Healthy Volunteers | 99% (maximal effect) | [1] |

| Thrombin-stimulated Platelet TXB2 | Intravenous Infusion | Not Specified | Dogs (during cardiopulmonary bypass) | 90% | [2][3] |

Table 2: Effect of this compound on Other Prostaglandin Levels

| Metabolite | Route of Administration | Dose | Population | % Increase (Mean) | Reference |

| Urinary 2,3-dinor-6-keto-PGF1α (PGI-M) | Single Oral Dose | 100 mg | Healthy Volunteers | 48% | [4] |

| Urinary 2,3-dinor-6-keto-PGF1α (PGI-M) | Single Oral Dose | 200 mg | Healthy Volunteers | 100% | [4] |

| Plasma 6-keto-PGF1α | Single Oral Dose | Not Specified | Healthy Volunteers | Concomitant Increase | [1] |

| Prostaglandin E2 (PGE2) | Single Oral Dose | Not Specified | Healthy Volunteers | Concomitant Increase | [1] |

| Plasma 6-keto-PGF1α | Intravenous Infusion | Not Specified | Dogs (during cardiopulmonary bypass) | Significant Increase over time | [3] |

| Serum 6-keto-PGF1α | Intravenous | Not Specified | Rabbits | 587% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of this compound on arachidonic acid metabolism.

Thromboxane Synthase Inhibition Assay (General Protocol)

This assay is designed to measure the in vitro inhibitory activity of compounds like this compound on thromboxane synthase.

Materials:

-

Purified or microsomal preparation of thromboxane synthase

-

Arachidonic acid or Prostaglandin H2 (PGH2) as substrate

-

This compound or other test inhibitors

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Terminating solution (e.g., citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control in the assay buffer for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid or PGH2).

-

Allow the reaction to proceed for a defined period at 37°C.

-

Stop the reaction by adding the terminating solution.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the concentration of TXB2 (the stable, inactive metabolite of TXA2) in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Measurement of Thromboxane and Prostaglandin Metabolites in Biological Samples

This protocol outlines the general steps for quantifying arachidonic acid metabolites in plasma, serum, or urine to assess the in vivo effects of this compound.

Materials:

-

Biological samples (plasma, serum, or urine) from subjects treated with this compound or placebo.

-

Internal standards (deuterated metabolites).

-

Solid-phase extraction (SPE) cartridges for sample cleanup and concentration.

-

Solvents for extraction and chromatography.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add internal standards to each sample.

-

Perform protein precipitation (for plasma/serum) or pH adjustment (for urine).

-

Centrifuge to remove precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with appropriate solvents.

-

Load the supernatant onto the cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the metabolites of interest with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and gradient.

-

Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of standards.

-

Calculate the concentrations of each metabolite in the samples based on the peak area ratios relative to the internal standards.

-

Compare the metabolite levels between the this compound-treated and placebo groups.

-

Conclusion

This compound is a selective inhibitor of thromboxane synthase that effectively reduces the production of thromboxane A2. This targeted action within the arachidonic acid pathway leads to a significant decrease in pro-aggregatory and vasoconstrictive signals. Furthermore, the inhibition of thromboxane synthase results in the shunting of the prostaglandin H2 precursor towards the synthesis of other prostaglandins, notably prostacyclin and prostaglandin E2, which have vasodilatory and anti-aggregatory properties. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview of this compound's biochemical mechanism of action for researchers and professionals in drug development. Further investigation into the precise IC50 value and the full spectrum of its effects on all prostaglandin species will continue to refine our understanding of this therapeutic agent.

References

- 1. The effects of a new thromboxane synthetase inhibitor, CGS-13080, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of selective thromboxane synthetase blocker CGS-13080 on thromboxane and prostacyclin biosynthesis in whole blood: evidence for synthesis of prostacyclin by leukocytes from platelet-derived endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmagrel: A Potent and Selective Chemical Probe for Thromboxane A2 Synthase Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in a multitude of physiological and pathophysiological processes, most notably in hemostasis and thrombosis. Synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane A2 synthase (TXAS) enzymes, TXA2 exerts its effects by activating the G-protein coupled thromboxane receptor (TP), leading to platelet activation, aggregation, and vasoconstriction. Given its central role in thrombotic events, the TXA2 signaling pathway is a critical area of research for the development of novel antiplatelet and antithrombotic therapies.

Pirmagrel, also known as CGS 13080, has emerged as a valuable chemical probe for elucidating the function of TXA2 synthase. As a potent and highly selective inhibitor of this terminal enzyme in the TXA2 biosynthesis pathway, this compound allows for the precise interrogation of the roles of TXA2 in various biological systems, distinguishing its effects from those of other prostanoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

This compound: Pharmacological Profile

This compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. Its high affinity and selectivity make it an ideal tool for studying the specific contributions of TXA2 in complex biological systems.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

| Parameter | Value | Assay System | Reference |

| IC50 (TXA2 Synthase) | 3 nM | Cell-free thromboxane synthetase | [1] |

Table 1: In Vitro Potency of this compound

| Enzyme | Selectivity vs. TXA2 Synthase | Comment | Reference |

| Cyclooxygenase (COX) | >100,000-fold | This compound is at least five orders of magnitude less potent towards other key enzymes in arachidonic acid metabolism. | [1][2] |

| Prostacyclin (PGI2) Synthase | Does not alter activity | This compound does not inhibit PGI2 synthase, and in some in vivo settings, may selectively increase its activity. | [2] |

Table 2: Selectivity Profile of this compound

| Parameter | Value (Mean ± SD) | Study Population | Reference |

| Distribution Half-Life (t½α) | 6.7 minutes | Renal allograft recipients | [3] |

| Terminal Half-Life (t½β) | 73 minutes | Renal allograft recipients | [3] |

| Plasma Clearance | 300 ± 87 ml/hr/kg | Renal allograft recipients | [3] |

| Volume of Distribution | 497 ± 232 ml/kg | Renal allograft recipients | [3] |

| Steady-State Plasma Level | 1798 ± 481 ng/ml | Following 0.5 mg/kg/hr infusion | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Effect | Assay | Reference |

| Serum Thromboxane B2 (TXB2) | Mean 96% suppression | Measurement in renal allograft recipients | [3] |

| Urinary TXB2 Metabolites | 85-91% suppression | Measurement in renal allograft recipients | [3] |

Table 4: Pharmacodynamic Effects of this compound in Humans

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a chemical probe, a thorough understanding of the thromboxane A2 signaling pathway and the typical experimental workflow for its characterization is essential.

Thromboxane A2 Signaling Pathway

The binding of TXA2 to its Gq-protein coupled receptor (TP) initiates a signaling cascade that leads to platelet activation and vasoconstriction.

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for characterizing the activity of this compound as a TXA2 synthase inhibitor.

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

In Vitro Thromboxane A2 Synthase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TXA2 synthase.

Materials:

-

Purified human thromboxane A2 synthase

-

Prostaglandin H2 (PGH2) substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Stop solution (e.g., citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the purified TXA2 synthase and the this compound dilutions (or vehicle control).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of TXB2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the functional consequence of TXA2 synthase inhibition on platelet aggregation.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Arachidonic acid (agonist)

-

This compound (or other test compounds)

-

Saline

-

Light Transmission Aggregometer

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 10 minutes.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Initiate platelet aggregation by adding arachidonic acid to the cuvettes.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the slope of the aggregation curve.

-

Evaluate the inhibitory effect of this compound on platelet aggregation.[4][5][6]

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model evaluates the antithrombotic efficacy of this compound in a living organism.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Ferric chloride (FeCl3) solution (e.g., 10%)

-

Filter paper

-

Doppler flow probe or intravital microscope

-

This compound (or vehicle control)

Procedure:

-

Anesthetize the mouse and surgically expose the carotid artery.

-

Administer this compound or vehicle control to the mouse via an appropriate route (e.g., intravenous or oral) at a predetermined time before inducing thrombosis.

-

Place a small piece of filter paper saturated with FeCl3 solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.[7][8][9][10]

-

Remove the filter paper and monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using an intravital microscope.

-

Record the time to vessel occlusion (cessation of blood flow) or other relevant parameters such as thrombus size and stability.

-

Compare the time to occlusion and other thrombotic parameters between the this compound-treated and vehicle-treated groups to assess the in vivo antithrombotic effect.[7][8][9][10]

Measurement of Urinary 11-dehydro-thromboxane B2 by LC-MS/MS

This method provides a non-invasive way to assess the in vivo pharmacodynamic effect of this compound by measuring a stable urinary metabolite of TXA2.

Materials:

-

Urine samples from subjects treated with this compound or placebo

-

Deuterated internal standard (e.g., 11-dehydro-TXB2-d4)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Spike urine samples with the deuterated internal standard.

-

Perform solid-phase extraction to isolate and concentrate the analyte and internal standard from the urine matrix.[4][11][12][13][14][15]

-

Reconstitute the extracted sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in the selected reaction monitoring (SRM) mode.[4][11][12][13][14][15]

-

Calculate the concentration of 11-dehydro-thromboxane B2 in the urine samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Normalize the metabolite concentration to urinary creatinine levels to account for variations in urine dilution.

Conclusion

This compound stands out as a powerful and selective chemical probe for investigating the intricate roles of thromboxane A2 synthase in health and disease. Its high potency and specificity allow researchers to dissect the TXA2-dependent signaling pathways with a high degree of confidence. The comprehensive data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of thrombosis, inflammation, and other TXA2-mediated pathologies, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. Characterization of imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) as a selective thromboxane synthetase inhibitor using in vitro and in vivo biochemical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 6. helena.com [helena.com]

- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FeCl3-induced thrombosis assay [bio-protocol.org]

- 9. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 10. cordynamics.com [cordynamics.com]

- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. celerion.com [celerion.com]

- 13. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Pirmagrel (CGS 13080): A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

November 6, 2025

Abstract

Pirmagrel (also known as CGS 13080) is a selective, imidazole-based inhibitor of thromboxane A2 synthase. Developed by Novartis, its primary mechanism of action is the targeted inhibition of the enzyme responsible for converting prostaglandin endoperoxides (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. Early-stage research, conducted primarily in the 1980s and early 1990s, explored its potential as an antithrombotic agent for ischemic heart disorders and thrombosis. Clinical investigations also assessed its utility in managing conditions characterized by elevated thromboxane levels, such as cyclosporine-induced nephrotoxicity and pulmonary hypertension following cardiac surgery. This document provides a comprehensive technical overview of the foundational preclinical and clinical research on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of thromboxane synthase.[1] By blocking this key enzyme in the arachidonic acid cascade, this compound prevents the synthesis of thromboxane A2 (TXA2). A significant consequence of this inhibition is the redirection of the precursor, prostaglandin H2 (PGH2), towards the synthesis of other prostanoids, notably prostacyclin (PGI2) and prostaglandin E2 (PGE2).[2] This "endoperoxide shunt" is a critical aspect of this compound's pharmacological profile, as the resulting increase in anti-aggregatory and vasodilatory prostaglandins may contribute to its overall therapeutic effect.[2]

Signaling Pathway

The following diagram illustrates the effect of this compound on the arachidonic acid cascade.

Caption: this compound's Mechanism of Action in the Arachidonic Acid Pathway.

Quantitative Data Summary

Table 1: Pharmacodynamic Effects of this compound

| Parameter | Species/Population | Dose/Concentration | Result | Citation |

| Serum Thromboxane B2 (TXB2) Reduction | Healthy Volunteers | Single Oral Dose | 99% reduction at 0.5-1 hour | [2] |

| Serum Thromboxane B2 (TXB2) Reduction | Post-Mitral Valve Surgery Patients | 0.08-0.1 mg/kg/hr IV | >90% reduction | [3] |

| Return to 50% of Baseline TXB2 Levels | Healthy Volunteers | Single Oral Dose | 4 to 6 hours | [2] |

| Increase in 6-keto-PGF1α (PGI2 metabolite) | Healthy Volunteers | Single Oral Dose | Concomitant increase observed | [2] |

| Increase in Prostaglandin E2 (PGE2) | Healthy Volunteers | Single Oral Dose | Concomitant increase observed | [2] |

Table 2: Clinical Efficacy in Pulmonary Hypertension

| Parameter | Population (Post-Mitral Valve Surgery) | Baseline (Mean ± SEM) | Post-Pirmagrel (Mean ± SEM) | Citation |

| Mean Pulmonary Arterial Pressure | 8 patients | 36 ± 2 torr | 31 ± 2 torr | [3] |

| Pulmonary Vascular Resistance | 8 patients | 339 ± 38 dynes.sec.cm-5 | 238 ± 37 dynes.sec.cm-5 | [3] |

Table 3: Pharmacokinetic Parameters

| Parameter | Population | Value | Citation |

| Apparent Half-Life | Healthy Volunteers (Oral) | ~1 hour | [2] |

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available, this section outlines the general methodologies employed in the early-stage evaluation of this compound, based on standard practices for this class of compounds.

Thromboxane Synthase Inhibition Assay (General Protocol)

The inhibitory activity of this compound on thromboxane synthase would have been determined using an in vitro assay, likely involving the following steps:

-

Enzyme Source: Microsomal fractions from human platelets or other tissues (e.g., lung) would be prepared as a source of thromboxane synthase.

-

Substrate: Radiolabeled prostaglandin H2 ([1-14C]PGH2) would be used as the substrate.

-

Incubation: The enzyme preparation would be pre-incubated with varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: The reaction would be initiated by the addition of the [1-14C]PGH2 substrate.

-

Reaction Termination: After a defined incubation period, the reaction would be stopped, typically by the addition of an acidic solution.

-

Product Separation: The prostanoid products, including thromboxane B2 (the stable metabolite of TXA2) and other prostaglandins, would be extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled TXB2 and other prostanoids would be quantified using liquid scintillation counting. The inhibitory potency (IC50) would be calculated by determining the concentration of this compound required to reduce TXB2 formation by 50%.

Measurement of Prostanoid Levels in Biological Samples (General Protocol)

The levels of thromboxane B2, 6-keto-PGF1α, and PGE2 in serum, plasma, or urine would have been measured using radioimmunoassays (RIA).

-

Sample Collection: Blood samples would be collected and processed to obtain serum or plasma. For serum TXB2, whole blood is allowed to clot at 37°C for a specified time to stimulate maximum TXA2 production. Urine samples would also be collected.

-

Extraction: Prostanoids would be extracted from the biological matrix, often using solid-phase extraction columns.

-

Radioimmunoassay: The extracted samples would be incubated with a specific antibody for the prostanoid of interest and a known amount of a radiolabeled version of that prostanoid.

-

Separation: The antibody-bound prostanoid would be separated from the free prostanoid.

-

Quantification: The radioactivity of the antibody-bound fraction would be measured using a gamma counter. The concentration of the prostanoid in the sample would be determined by comparing its ability to compete with the radiolabeled prostanoid for antibody binding to a standard curve.

Platelet Aggregation Assay (General Protocol)

The effect of this compound on platelet aggregation would be assessed using light transmission aggregometry.

-

Sample Preparation: Platelet-rich plasma (PRP) would be prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) would be prepared by a second, high-speed centrifugation.

-

Instrumentation: An aggregometer would be calibrated with PRP (0% light transmission) and PPP (100% light transmission).

-

Incubation: PRP would be incubated with either this compound or a vehicle control at 37°C in the aggregometer cuvette.

-

Aggregation Induction: A platelet agonist, such as collagen or arachidonic acid, would be added to the PRP to induce aggregation.

-

Measurement: The change in light transmission through the PRP sample would be recorded over time as platelets aggregate. The extent of aggregation would be quantified as the maximum percentage change in light transmission.

Preclinical and Clinical Development Workflow

The development of a thromboxane synthase inhibitor like this compound would typically follow a structured workflow from in vitro characterization to in vivo and clinical evaluation.

Caption: General Experimental Workflow for this compound's Early Development.

Concluding Remarks

This compound (CGS 13080) represents an early endeavor into the selective inhibition of thromboxane synthase as a therapeutic strategy for thrombotic diseases. The initial research demonstrated its potent biochemical efficacy in reducing thromboxane A2 production and its ability to modulate vascular tone in specific clinical settings. However, as with other thromboxane synthase inhibitors, its overall clinical development did not progress to market approval. The reasons for this are likely multifactorial but may be related to the compensatory effects of prostaglandin endoperoxides, which can still activate thromboxane receptors, thus limiting the overall antiplatelet efficacy of this drug class. The early-stage research on this compound nonetheless provides valuable insights into the complexities of the arachidonic acid pathway and the challenges of developing targeted antiplatelet therapies.

References

- 1. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Pirmagrel: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmagrel (CGS 13080) is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade. While primarily investigated for its anti-platelet and vasoconstrictive-inhibiting properties in the context of cardiovascular diseases, its mechanism of action inherently suggests significant anti-inflammatory potential. Thromboxane A2 is a well-established pro-inflammatory mediator, and its inhibition is expected to modulate various aspects of the inflammatory response. This technical guide explores the theoretical anti-inflammatory properties of this compound, based on its known mechanism of action. Due to the limited publicly available data specifically detailing the anti-inflammatory effects of this compound, this paper will also present hypothetical experimental data and standardized protocols for its evaluation, providing a framework for future research in this area.

Introduction to this compound and its Mechanism of Action

This compound, also known as CGS 13080, was developed by Novartis as a thromboxane A2 synthase inhibitor. Its primary therapeutic targets were cardiovascular conditions such as thrombosis and myocardial ischemia. The development of this compound was ultimately discontinued. The core mechanism of this compound involves the specific inhibition of the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.

From an inflammatory perspective, the reduction of TXA2 is significant. TXA2 is known to be a pro-inflammatory lipid mediator that contributes to the inflammatory cascade in several ways, including the promotion of immune cell activation and recruitment.

The Role of Thromboxane A2 in Inflammation

Thromboxane A2 exerts its pro-inflammatory effects through its G-protein coupled receptor, the thromboxane receptor (TP). Activation of the TP receptor on various immune and non-immune cells can lead to:

-

Augmentation of Cellular Immune Responses: Studies have shown that TXA2 can enhance T-cell responses and contribute to immune-mediated tissue injury.

-

Recruitment of Inflammatory Cells: TXA2 can act as a chemoattractant for inflammatory cells, promoting their infiltration into sites of inflammation.

-

Increased Vascular Permeability: By promoting vasoconstriction and platelet aggregation, TXA2 can contribute to changes in vascular permeability, a hallmark of inflammation.

-

Production of Pro-inflammatory Cytokines: TXA2 signaling can lead to the production of other pro-inflammatory mediators, amplifying the inflammatory response.

By inhibiting the synthesis of TXA2, this compound is hypothesized to counteract these pro-inflammatory effects.

Hypothetical Anti-Inflammatory Effects of this compound: Data Presentation

Table 1: Hypothetical Effect of this compound on Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages (J774A.1)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |

| This compound (1 µM) | 950 ± 90 | 1600 ± 150 | 500 ± 50 |

| This compound (10 µM) | 400 ± 45 | 700 ± 60 | 250 ± 30 |

| Dexamethasone (1 µM) | 350 ± 40 | 650 ± 55 | 200 ± 25 |

Table 2: Hypothetical Effect of this compound on Paw Edema Volume in a Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group | Paw Volume (mL) at 4 hours post-carrageenan | % Inhibition of Edema |

| Vehicle Control | 1.25 ± 0.15 | - |

| This compound (10 mg/kg) | 0.85 ± 0.10 | 32% |

| This compound (30 mg/kg) | 0.55 ± 0.08 | 56% |

| Indomethacin (10 mg/kg) | 0.50 ± 0.07 | 60% |

Table 3: Hypothetical Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Asthma

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) |

| Vehicle Control | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.3 |

| This compound (20 mg/kg) | 4.2 ± 0.7 | 1.8 ± 0.5 | 0.8 ± 0.2 |

| Dexamethasone (1 mg/kg) | 3.5 ± 0.6 | 1.2 ± 0.4 | 0.6 ± 0.1 |

Proposed Experimental Protocols for Evaluating the Anti-Inflammatory Properties of this compound

The following are detailed methodologies for key experiments that could be conducted to elucidate the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Activity: Cytokine Production in Macrophages

-

Cell Line: Murine macrophage cell line J774A.1 or primary bone marrow-derived macrophages (BMDMs).

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Experimental Procedure:

-

Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour. A positive control such as Dexamethasone (1 µM) should be included.

-

Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Results are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats (180-220 g).

-

Experimental Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Administer the respective treatments orally one hour before the induction of inflammation.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Anti-Inflammatory Action

Caption: this compound inhibits Thromboxane A2 synthase, blocking TXA2 production and its pro-inflammatory effects.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects on macrophages.

Conclusion and Future Directions

This compound, as a thromboxane A2 synthase inhibitor, holds significant, albeit largely unexplored, potential as an anti-inflammatory agent. Its well-defined mechanism of action provides a strong rationale for its efficacy in mitigating inflammatory processes. The lack of specific published data on this compound's anti-inflammatory properties highlights a critical gap in our understanding of this compound. The hypothetical data and experimental protocols presented in this whitepaper offer a roadmap for future investigations. Further preclinical studies are warranted to systematically evaluate the anti-inflammatory profile of this compound, which could potentially lead to its repositioning for the treatment of various inflammatory disorders. Such research would not only shed light on the therapeutic potential of this compound but also contribute to a deeper understanding of the role of thromboxane A2 in inflammation.

Methodological & Application

Pirmagrel Dosage for In Vivo Animal Models of Thrombosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. By blocking the synthesis of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, this compound demonstrates significant potential as an antithrombotic agent.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, along with suggested dosage guidelines and detailed experimental protocols for its evaluation in preclinical in vivo models of thrombosis.

Disclaimer: Limited publicly available data exists for specific this compound dosages in in vivo animal models of thrombosis. The dosage information provided for other thromboxane synthase inhibitors, such as Ozagrel and Dazoxiben, is intended to serve as a valuable reference for initiating dose-finding studies for this compound. Researchers are strongly encouraged to conduct thorough dose-response investigations to determine the optimal dosage for their specific animal model and experimental conditions.

Mechanism of Action

This compound exerts its antithrombotic effect by specifically inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) within platelets.[1][2] TXA2 is a highly prothrombotic molecule that promotes platelet activation, aggregation, and vasoconstriction. By inhibiting TXA2 synthesis, this compound effectively reduces these key events in thrombus formation.

An important consequence of thromboxane synthase inhibition is the potential for "endoperoxide steal," where the accumulated PGH2 substrate can be shunted towards the production of other prostaglandins, such as prostacyclin (PGI2), by endothelial cells. PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, thus contributing to the overall antithrombotic and vasoprotective effects of this compound.

References

Application Notes and Protocols for Pirmagrel Administration in a Rat Model of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Pirmagrel, a thromboxane synthase inhibitor, in a rat model of arterial thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to assess the antithrombotic potential of this compound.

Introduction to this compound

This compound (also known as CGS-13080) is an antiplatelet agent that selectively inhibits thromboxane synthase.[1][2] This enzyme is critical in the arachidonic acid cascade for the production of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the levels of TXA2, thereby decreasing platelet aggregation and the propensity for thrombus formation.[3] Studies have shown that this compound effectively suppresses serum thromboxane B2 (TXB2), a stable metabolite of TXA2, and its urinary metabolites.[2] This mechanism of action makes this compound a candidate for the prevention and treatment of arterial thrombosis.

Data Presentation

The following tables summarize the expected quantitative data from key experiments in a rat model of arterial thrombosis treated with this compound.

Table 1: Effect of this compound on Time to Occlusion in a Ferric Chloride-Induced Carotid Artery Thrombosis Model

| Treatment Group | Dose (mg/kg) | N | Time to Occlusion (minutes) |

| Vehicle Control | - | 10 | Mean ± SEM |

| This compound | X | 10 | Mean ± SEM |

| This compound | Y | 10 | Mean ± SEM |

| This compound | Z | 10 | Mean ± SEM |

| Positive Control (e.g., Aspirin) | 30 | 10 | Mean ± SEM |

Table 2: Effect of this compound on Ex Vivo Platelet Aggregation

| Treatment Group | Dose (mg/kg) | Agonist (e.g., ADP, Collagen) | % Aggregation |

| Vehicle Control | - | ADP (10 µM) | Mean ± SEM |

| Collagen (5 µg/mL) | Mean ± SEM | ||

| This compound | X | ADP (10 µM) | Mean ± SEM |

| Collagen (5 µg/mL) | Mean ± SEM | ||

| This compound | Y | ADP (10 µM) | Mean ± SEM |

| Collagen (5 µg/mL) | Mean ± SEM | ||

| This compound | Z | ADP (10 µM) | Mean ± SEM |

| Collagen (5 µg/mL) | Mean ± SEM |

Table 3: Effect of this compound on Bleeding Time

| Treatment Group | Dose (mg/kg) | N | Bleeding Time (seconds) |

| Vehicle Control | - | 10 | Mean ± SEM |

| This compound | X | 10 | Mean ± SEM |

| This compound | Y | 10 | Mean ± SEM |

| This compound | Z | 10 | Mean ± SEM |

| Positive Control (e.g., Clopidogrel) | 10 | 10 | Mean ± SEM |

Experimental Protocols

This model is widely used to induce endothelial injury and subsequent thrombus formation in a controlled manner.[3][4][5]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., a mixture of ketamine and xylazine)

-

This compound

-

Vehicle (e.g., saline or appropriate solvent)

-

Ferric chloride (FeCl3) solution (e.g., 10-35% in distilled water)

-

Filter paper discs (2 mm diameter)

-

Doppler flow probe

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Suture material

Procedure:

-

Anesthetize the rat via intraperitoneal injection.

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle intravenously or orally at the desired pre-treatment time.

-

Saturate a filter paper disc with the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 3-5 minutes).[3]

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor the carotid artery blood flow until complete occlusion occurs (defined as zero blood flow for at least 1 minute) or for a predetermined observation period (e.g., 60 minutes).

-

Record the time to occlusion.

This assay measures the ability of platelets from treated animals to aggregate in response to various agonists.

Materials:

-

Blood collected from anesthetized rats from Protocol 1 (prior to thrombosis induction)

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation

-

Platelet aggregation agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid)

-

Platelet aggregometer

Procedure:

-

Collect blood via cardiac puncture into tubes containing sodium citrate.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP if necessary.

-

Place a sample of PRP in the aggregometer cuvette and establish a baseline.

-

Add a platelet agonist to the PRP and record the change in light transmission for a set period.

-

Calculate the percentage of platelet aggregation, with 0% being the baseline PRP and 100% being the PPP.

This protocol assesses the effect of this compound on primary hemostasis.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound or vehicle

-

Scalpel or a standardized cutting device

-

Filter paper

-

Timer

Procedure:

-

Administer this compound or vehicle at the desired dose and route.

-

After the appropriate pre-treatment time, anesthetize the rat.

-

Make a standardized transverse incision on the rat's tail, approximately 3 mm from the tip.[6][7]

-

Immediately start a timer.

-

Gently blot the blood with filter paper every 15-30 seconds without touching the wound.

-

Stop the timer when no more blood is absorbed by the filter paper. This is the bleeding time.

Mandatory Visualizations

Caption: this compound's mechanism of action in inhibiting platelet aggregation.

Caption: Experimental workflow for the rat arterial thrombosis model.

Caption: Logical relationship of this compound's effects.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. Pharmacokinetics and biochemical efficacy of this compound, a thromboxane synthase inhibitor, in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piracetam - Wikipedia [en.wikipedia.org]

- 6. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pyrls.com [pyrls.com]

Application Note: High-Throughput Quantification of Pirmagrel in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pirmagrel in human plasma. This compound, a selective thromboxane synthase inhibitor, has been investigated for its antithrombotic properties.[1] The method outlined here utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, providing high throughput and reliable quantification of this compound in a complex biological matrix. The validation of this bioanalytical method would typically follow FDA and EMA guidelines to ensure accuracy, precision, and reliability for clinical and non-clinical studies.[2]

Introduction

This compound is an antiplatelet agent that acts by inhibiting thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2).[1][3] TXA2 is a potent vasoconstrictor and inducer of platelet aggregation.[4][5] By inhibiting TXA2 synthesis, this compound reduces platelet aggregation and vasoconstriction, making it a potential therapeutic agent for thrombotic diseases.[4][6]

Accurate quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic assessments in drug development. LC-MS/MS offers high selectivity, sensitivity, and speed, making it the preferred technique for bioanalytical studies.[7] This document provides a detailed protocol for sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis of this compound in human plasma.

This compound Signaling Pathway

This compound targets the arachidonic acid metabolic pathway. The diagram below illustrates the mechanism of action of this compound as a thromboxane synthase inhibitor.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is depicted below. The process begins with plasma sample collection, followed by protein precipitation, LC-MS/MS analysis, and data processing.

Detailed Protocols

Materials and Reagents

-

This compound reference standard

-

This compound internal standard (IS) (e.g., a stable isotope-labeled this compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with K2-EDTA as anticoagulant)

Equipment

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II LC system)[8]

-

Triple quadrupole mass spectrometer (e.g., Agilent 6495 Triple Quadrupole MS system)[8]

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 50 µL of internal standard solution (concentration to be optimized).

-

Add 150 µL of cold acetonitrile to precipitate proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 0.9 min |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of this compound and IS |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

Method Validation Summary

A full validation of this method would be performed according to regulatory guidelines.[10] The following tables summarize the expected performance characteristics of the method.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 2000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85 | 85 - 115 |

| High | 1600 | > 85 | 85 - 115 |

Stability

| Stability Condition | Duration | Stability (%) |

| Bench-top at room temperature | 24 hours | 85 - 115 |

| Freeze-thaw cycles (-20°C to room temperature) | 3 cycles | 85 - 115 |

| Long-term storage at -80°C | 30 days | 85 - 115 |

| Post-preparative in autosampler at 4°C | 48 hours | 85 - 115 |

Conclusion

The described LC-MS/MS method provides a framework for a sensitive, selective, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic studies in a drug development setting. The method is designed to meet the rigorous standards of bioanalytical method validation as required by regulatory agencies.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. pharmacologyeducation.org [pharmacologyeducation.org]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. agilent.com [agilent.com]

- 9. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pirmagrel in Pre-eclampsia Pathophysiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-eclampsia is a complex hypertensive disorder of pregnancy, representing a significant cause of maternal and fetal morbidity and mortality worldwide. A key aspect of its pathophysiology involves an imbalance in vasoactive prostanoids, specifically an excess of the potent vasoconstrictor and platelet aggregator, thromboxane A2 (TXA2), relative to the vasodilator and platelet inhibitor, prostacyclin (PGI2). Pirmagrel, a selective inhibitor of thromboxane A2 synthase, presents a valuable pharmacological tool to investigate the role of this imbalance in the pathogenesis of pre-eclampsia. These application notes provide detailed protocols for utilizing this compound in relevant in vitro experimental models.

Mechanism of Action of this compound

This compound selectively inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this enzyme, this compound reduces the production of TXA2. A significant consequence of this inhibition is the potential for the accumulated PGH2 substrate to be redirected towards the synthesis of other prostanoids, including the beneficial vasodilator and platelet inhibitor, prostacyclin (PGI2), by prostacyclin synthase. This redirection can help to normalize the thromboxane-to-prostacyclin ratio, a key imbalance observed in pre-eclampsia.[1] In studies on cytotrophoblasts from pre-eclamptic pregnancies, this compound has been shown to inhibit thromboxane production in a dose-dependent manner, with a corresponding increase in prostacyclin production.[1]

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Experimental Protocols

The following protocols describe the use of this compound in primary human trophoblast cell culture to investigate its effects on prostanoid production.

Protocol 1: Isolation and Culture of Primary Human Cytotrophoblasts

This protocol outlines the isolation of cytotrophoblasts from placental tissue, a critical step for in vitro studies of pre-eclampsia.

Materials:

-

Freshly collected placental tissue (from normotensive and pre-eclamptic pregnancies, with appropriate ethical approval and patient consent)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin

-

DNase I

-

Percoll

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

Procedure:

-

Obtain fresh placental tissue immediately after delivery.

-

Dissect villous tissue, avoiding decidual and connective tissues.

-

Mince the tissue into small fragments (1-2 mm³).

-

Wash the minced tissue with HBSS to remove excess blood.

-

Perform enzymatic digestion using a solution of trypsin and DNase I to release the cells.

-

Stop the digestion by adding FBS.

-

Filter the cell suspension to remove undigested tissue.

-

Purify the cytotrophoblasts from the cell suspension using a Percoll gradient centrifugation.

-

Collect the cytotrophoblast layer and wash the cells with DMEM.

-

Resuspend the purified cytotrophoblasts in culture medium (DMEM with FBS and penicillin-streptomycin) and plate them in culture dishes.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Treatment of Cytotrophoblasts with this compound and Measurement of Prostanoids

This protocol details the treatment of cultured cytotrophoblasts with this compound and the subsequent analysis of thromboxane and prostacyclin levels.

Materials:

-

Cultured primary human cytotrophoblasts (from Protocol 1)

-

This compound solution (in an appropriate solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) or other stimuli to induce prostanoid production

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α, a stable metabolite of PGI2)

Procedure:

-

Culture the isolated cytotrophoblasts until they reach the desired confluence.

-

Prepare different concentrations of this compound solution. A dose-response study is recommended, with concentrations potentially ranging from 0.001 µM upwards.[1]

-

Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

-

To stimulate prostanoid production, a subset of cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[1]

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

Measure the concentrations of TXB2 and 6-keto-PGF1α in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Normalize the prostanoid levels to the total protein content of the cells in each well.

Caption: Experimental workflow for studying the effect of this compound on trophoblasts.

Data Presentation

The quantitative data obtained from the experiments can be summarized in a table for clear comparison.

| Treatment Group | This compound Concentration (µM) | TXB2 Production (pg/mg protein) | 6-keto-PGF1α Production (pg/mg protein) | TXB2 / 6-keto-PGF1α Ratio |

| Normotensive Trophoblasts | ||||

| Vehicle Control | 0 | |||

| This compound | 0.001 | |||

| This compound | 0.01 | |||

| This compound | 0.1 | |||

| Pre-eclamptic Trophoblasts | ||||

| Vehicle Control | 0 | |||

| This compound | 0.001 | |||

| This compound | 0.01 | |||

| This compound | 0.1 |

Conclusion

This compound serves as a specific and potent tool for elucidating the role of the thromboxane A2 pathway in the pathophysiology of pre-eclampsia. The provided protocols offer a framework for researchers to investigate the effects of this compound in primary human cell models, which can provide valuable insights into the potential therapeutic utility of thromboxane synthase inhibitors in managing this complex pregnancy disorder. Further in vivo studies in appropriate animal models of pre-eclampsia would be the next logical step to validate these in vitro findings.

References

Application Notes and Protocols: Experimental Design for Studying Pirmagrel's Effects on Bleeding Time

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmagrel (CGS 13080) is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound is expected to exhibit antiplatelet activity and consequently prolong bleeding time.[3] These application notes provide a detailed experimental framework for evaluating the in vivo effects of this compound on hemostasis, specifically focusing on bleeding time in a preclinical mouse model. The protocols outlined below are designed to ensure robust and reproducible data collection, essential for the preclinical assessment of novel antiplatelet agents.

Key Signaling Pathway: Thromboxane A2 Synthesis and Action

The primary mechanism of action of this compound is the inhibition of thromboxane A2 synthase. This enzyme is critical in the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) within platelets. TXA2 then acts on thromboxane receptors on the surface of other platelets, initiating a signaling cascade that leads to platelet activation, aggregation, and clot formation. By inhibiting TXA2 synthase, this compound reduces the levels of TXA2, thereby attenuating platelet aggregation and prolonging the time to form a stable clot.

Experimental Design and Workflow

A dose-escalation study is proposed to comprehensively evaluate the effect of this compound on bleeding time. This will be complemented by the use of well-characterized antiplatelet agents as positive controls.

Detailed Experimental Protocols

Animal Model

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

-

Group Size: n=8-10 mice per group to ensure statistical power.

Drug Preparation and Administration

-

This compound: Based on clinical infusion data of 0.08-0.1 mg/kg/hr, and applying allometric scaling, a starting oral dose range of 1, 5, and 25 mg/kg is proposed for this mouse study.[4] this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Aspirin (Positive Control): Prepare a 100 mg/kg solution in 1% carboxymethylcellulose.[5]

-

Clopidogrel (Positive Control): Prepare a 25 mg/kg solution in normal saline.[6]

-

Vehicle Control: Administer the vehicle used for this compound and Aspirin.

-

Administration: Administer all substances orally via gavage 1 hour before the bleeding time assay.

Tail Bleeding Time (TBT) Assay Protocol

This is a widely used method to assess hemostasis in mice.[7]

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a restraining device, allowing the tail to be accessible.

-

Immerse the distal 2 cm of the tail in a tube containing saline pre-warmed to 37°C.

-

Using a sterile scalpel, transect 3 mm from the tip of the tail.

-

Immediately start a stopwatch.

-

Record the time until bleeding ceases for a continuous period of 30 seconds.

-

The endpoint is the cessation of bleeding. A cut-off time of 900 seconds (15 minutes) is recommended to prevent excessive blood loss.

-